PPARα Activation: Potency Among Phthalate Monoesters
Mono-sec-butyl phthalate (MBuP) activates mouse PPARα in COS cell transcriptional assays with an EC50 value of 63 µM. In contrast, mono-n-butyl phthalate (MnBP), the primary metabolite of di-n-butyl phthalate, exhibits no significant PPAR activation at any tested concentration in the same assay system [1]. Monobenzyl phthalate (MBzP) activates mouse PPARα with an EC50 of 21 µM, representing a 3-fold higher potency than MBuP [1]. This places MBuP in an intermediate potency category among environmental phthalate monoesters, with MEHP (EC50 = 0.6 µM) being substantially more potent [1].
| Evidence Dimension | Mouse PPARα activation potency (EC50 in µM) |
|---|---|
| Target Compound Data | EC50 = 63 µM |
| Comparator Or Baseline | MnBP: no significant activation; MBzP: EC50 = 21 µM; MEHP: EC50 = 0.6 µM |
| Quantified Difference | MBuP activates PPARα whereas MnBP does not; MBzP is 3-fold more potent than MBuP (63 µM vs 21 µM); MEHP is 105-fold more potent than MBuP |
| Conditions | COS cells transiently transfected with mouse PPARα expression plasmid and PPRE-luciferase reporter; assessed across concentration range |
Why This Matters
This differential PPARα activation profile determines which phthalate monoester is appropriate for nuclear receptor mechanistic studies; MBuP, but not MnBP, is suitable for investigating PPARα-mediated pathways.
- [1] Hurst CH, Waxman DJ. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters. Toxicol Sci. 2003 Aug;74(2):297-308. doi:10.1093/toxsci/kfg145. PMID: 12805656. View Source
